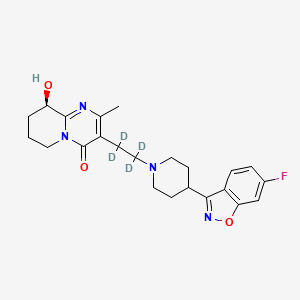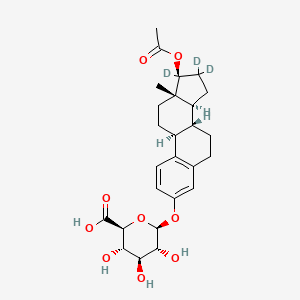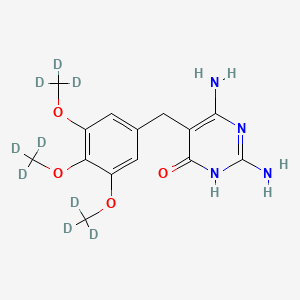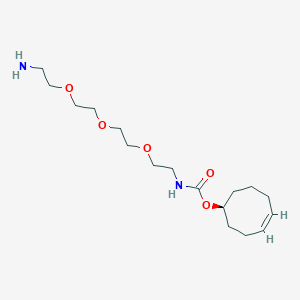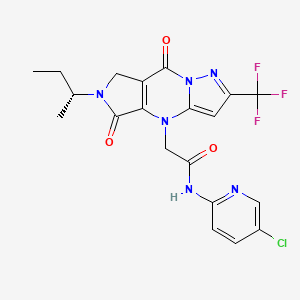
P2X3 antagonist 36
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P2X3 antagonist 36 is a compound that selectively inhibits the P2X3 receptor, a type of purinergic receptor activated by adenosine triphosphate (ATP). P2X3 receptors are predominantly found in sensory neurons and play a crucial role in the transmission of pain and other sensory signals. By blocking these receptors, this compound has the potential to alleviate chronic pain and other conditions associated with hypersensitive nerve fibers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P2X3 antagonist 36 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the core structure: This often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to build the core aromatic structure.
Functionalization: Introduction of various functional groups through nucleophilic substitution, oxidation, or reduction reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
P2X3 antagonist 36 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of an alcohol group would yield an aldehyde or ketone, while reduction of a nitro group would produce an amine.
科学研究应用
P2X3 antagonist 36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of P2X3 receptors in various chemical processes.
Biology: Investigated for its effects on sensory neurons and its potential to modulate pain signaling pathways.
作用机制
P2X3 antagonist 36 exerts its effects by selectively binding to and inhibiting the P2X3 receptor. This receptor is an ATP-activated ion channel found on peripheral sensory neurons. By blocking the activation of P2X3 receptors, the compound prevents the transmission of pain and other sensory signals. This inhibition reduces the sensitization of nerve fibers and alleviates conditions associated with hypersensitive nerve fibers .
相似化合物的比较
P2X3 antagonist 36 can be compared with other similar compounds, such as:
Eliapixant (BAY 1817080): Another selective P2X3 receptor antagonist with similar therapeutic potential but different pharmacokinetic properties.
This compound stands out due to its high selectivity for P2X3 receptors, which minimizes off-target effects and enhances its therapeutic potential.
属性
分子式 |
C20H18ClF3N6O3 |
|---|---|
分子量 |
482.8 g/mol |
IUPAC 名称 |
2-[5-[(2R)-butan-2-yl]-2,6-dioxo-11-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-yl]-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C20H18ClF3N6O3/c1-3-10(2)28-8-12-17(19(28)33)29(9-15(31)26-14-5-4-11(21)7-25-14)16-6-13(20(22,23)24)27-30(16)18(12)32/h4-7,10H,3,8-9H2,1-2H3,(H,25,26,31)/t10-/m1/s1 |
InChI 键 |
AHDQSCWTJUABRN-SNVBAGLBSA-N |
手性 SMILES |
CC[C@@H](C)N1CC2=C(C1=O)N(C3=CC(=NN3C2=O)C(F)(F)F)CC(=O)NC4=NC=C(C=C4)Cl |
规范 SMILES |
CCC(C)N1CC2=C(C1=O)N(C3=CC(=NN3C2=O)C(F)(F)F)CC(=O)NC4=NC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
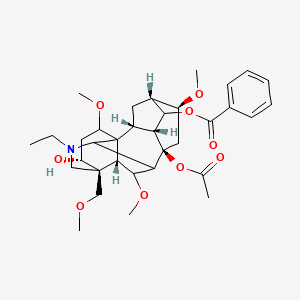
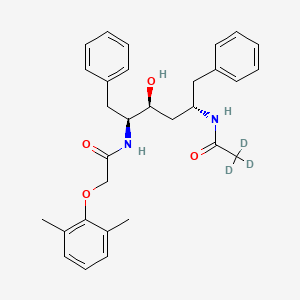
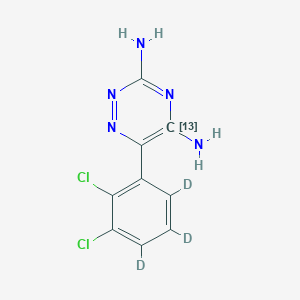
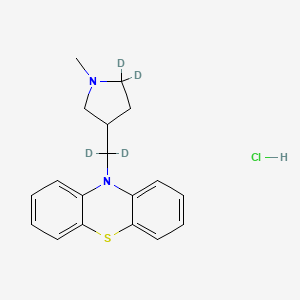
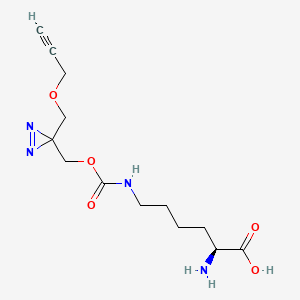
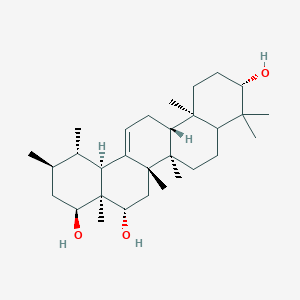
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
